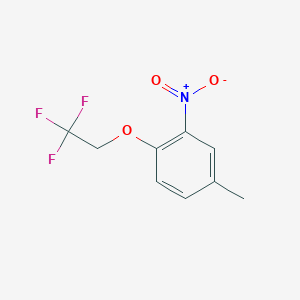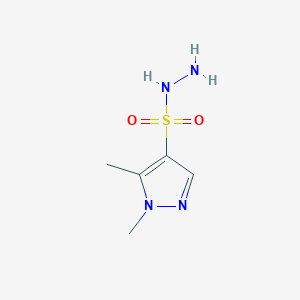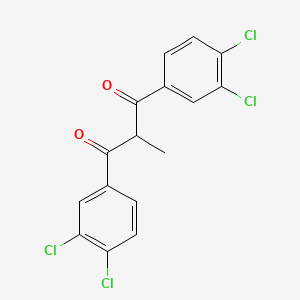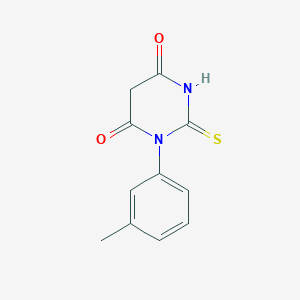
2-Mercapto-1-(m-tolyl)pyrimidine-4,6(1H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Mercapto-1-(m-tolyl)pyrimidine-4,6(1H,5H)-dione is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a mercapto group (-SH) attached to the pyrimidine ring, along with a tolyl group (a methyl-substituted phenyl group) at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-1-(m-tolyl)pyrimidine-4,6(1H,5H)-dione can be achieved through several synthetic routes. One common method involves the condensation of m-toluidine with thiourea in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in a polar solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the desired pyrimidine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.
化学反応の分析
Types of Reactions
2-Mercapto-1-(m-tolyl)pyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a disulfide bond or a sulfonic acid derivative.
Reduction: The compound can be reduced to form a thiol derivative.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups, such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Disulfide or sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Halogenated, alkylated, or arylated pyrimidine derivatives.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Mercapto-1-(m-tolyl)pyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol-containing enzymes or proteins, potentially inhibiting their activity. The compound may also interact with nucleic acids, affecting processes such as DNA replication and transcription.
類似化合物との比較
Similar Compounds
2-Mercapto-4,6-dimethylpyrimidine: Similar structure but with two methyl groups on the pyrimidine ring.
2-Mercapto-1-phenylpyrimidine-4,6(1H,5H)-dione: Similar structure but with a phenyl group instead of a tolyl group.
2-Mercapto-1-(p-tolyl)pyrimidine-4,6(1H,5H)-dione: Similar structure but with a p-tolyl group instead of an m-tolyl group.
Uniqueness
2-Mercapto-1-(m-tolyl)pyrimidine-4,6(1H,5H)-dione is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. The position of the methyl group on the phenyl ring can affect the compound’s steric and electronic properties, leading to differences in its interactions with molecular targets compared to similar compounds.
特性
IUPAC Name |
1-(3-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-7-3-2-4-8(5-7)13-10(15)6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMJBHZQEFYKFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(=O)NC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-(Trifluoromethyl)phenoxy]aniline](/img/structure/B7762657.png)
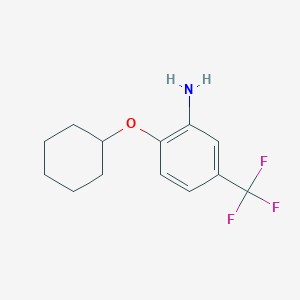
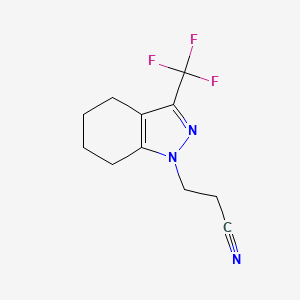
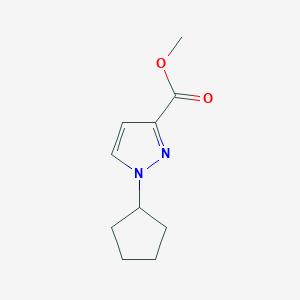
![[2-[(Benzylamino)methyl]phenyl]methanol;hydron;chloride](/img/structure/B7762678.png)
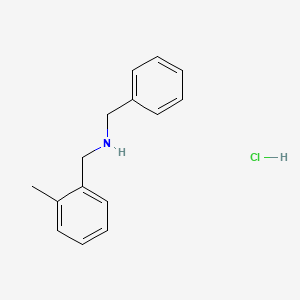
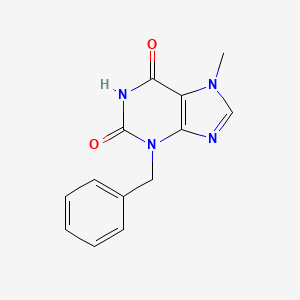
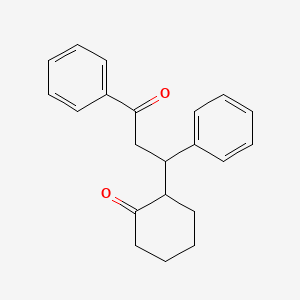
![2-(4-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B7762730.png)
